![molecular formula C22H24N4O4 B14621730 Methyl 3-[benzyl-(benzyl-(2-methoxycarbonylethenyl)amino)diazenyl-amino]prop-2-enoate CAS No. 58364-87-7](/img/structure/B14621730.png)
Methyl 3-[benzyl-(benzyl-(2-methoxycarbonylethenyl)amino)diazenyl-amino]prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-[benzyl-(benzyl-(2-methoxycarbonylethenyl)amino)diazenyl-amino]prop-2-enoate is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[benzyl-(benzyl-(2-methoxycarbonylethenyl)amino)diazenyl-amino]prop-2-enoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the diazenyl intermediate, followed by the introduction of the benzyl and methoxycarbonylethenyl groups. The final step involves esterification to form the methyl ester.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the diazenyl and benzyl groups.
Reduction: Reduction reactions can target the diazenyl group, converting it to an amine.
Substitution: The benzyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Products may include benzaldehyde derivatives.
Reduction: Products include amine derivatives.
Substitution: Products depend on the nucleophile used, resulting in various substituted benzyl derivatives.
Scientific Research Applications
Methyl 3-[benzyl-(benzyl-(2-methoxycarbonylethenyl)amino)diazenyl-amino]prop-2-enoate has several research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a drug candidate due to its unique structure.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The diazenyl group can participate in redox reactions, while the benzyl groups can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
- Methyl 3-(2-(benzyl(methyl)amino)ethyl)benzoate
- Methyl 3-(2-(benzyl(methyl)amino)ethyl)benzoate
Comparison: Methyl 3-[benzyl-(benzyl-(2-methoxycarbonylethenyl)amino)diazenyl-amino]prop-2-enoate is unique due to its diazenyl group, which imparts distinct redox properties. In contrast, similar compounds may lack this group and therefore have different reactivity and applications. The presence of multiple benzyl groups also enhances its potential for hydrophobic interactions, making it a versatile compound in various research fields.
Properties
CAS No. |
58364-87-7 |
|---|---|
Molecular Formula |
C22H24N4O4 |
Molecular Weight |
408.4 g/mol |
IUPAC Name |
methyl 3-[benzyl-[[benzyl-(3-methoxy-3-oxoprop-1-enyl)amino]diazenyl]amino]prop-2-enoate |
InChI |
InChI=1S/C22H24N4O4/c1-29-21(27)13-15-25(17-19-9-5-3-6-10-19)23-24-26(16-14-22(28)30-2)18-20-11-7-4-8-12-20/h3-16H,17-18H2,1-2H3 |
InChI Key |
WGWHBDYUEFOOAF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CN(CC1=CC=CC=C1)N=NN(CC2=CC=CC=C2)C=CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


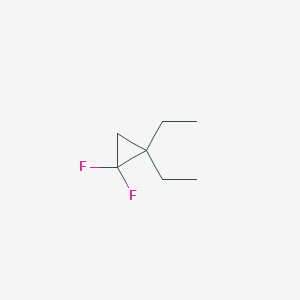
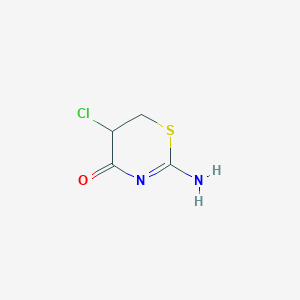
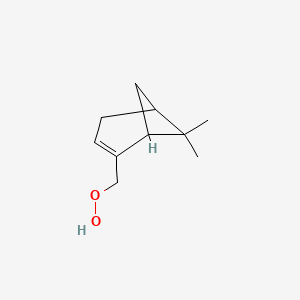
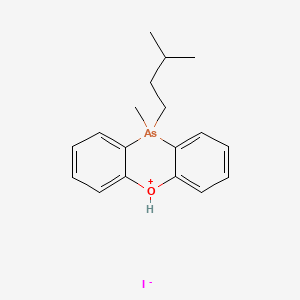
![2,2'-({4-[2-(3H-1,2,4-Triazol-3-ylidene)hydrazinyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B14621686.png)
![4-[2-(2,4,6-Trimethylphenyl)ethenyl]morpholine](/img/structure/B14621698.png)


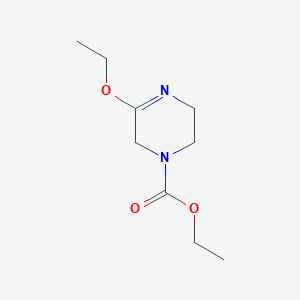
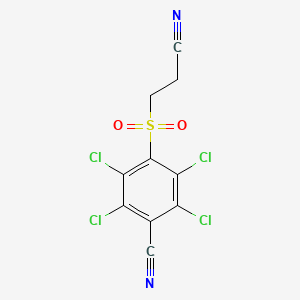
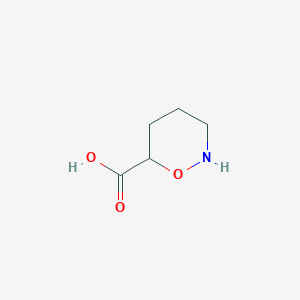
![(1S,4R)-1,2,7,7-Tetramethylbicyclo[2.2.1]hept-2-ene](/img/structure/B14621719.png)
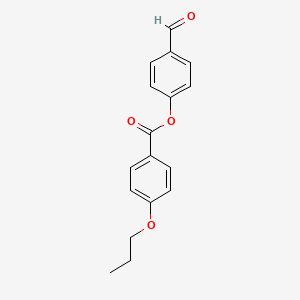
![2-[(2-Methylnaphthalen-1-yl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14621739.png)
